o-Pentylphenol

Description

Historical Context and Evolution of Research on Phenols and Alkylphenols

The study of phenolic compounds dates back to the 19th century, with pure phenol (B47542) being isolated in 1834 and its structure identified in 1842. nih.gov Early applications centered on its antiseptic properties, famously pioneered by Joseph Lister in surgery. nih.gov The industrial significance of phenols expanded dramatically with the development of synthetic polymers, such as Bakelite, a condensation product of phenol and formaldehyde. wikipedia.org

The 20th century saw the rise of alkylphenols, a class of compounds derived from the alkylation of phenol. wikipedia.org These compounds, particularly long-chain alkylphenols (LCAPs) like nonylphenol and octylphenol, became commercially important starting in the mid-20th century. panda.orgroadmaptozero.com Their primary use was as intermediates in the synthesis of alkylphenol ethoxylates (APEOs), a major class of non-ionic surfactants used extensively in detergents, industrial cleaning products, emulsifiers for pesticides, and in the manufacturing of plastics, rubber, and paper. wikipedia.orgpanda.orgtaylorandfrancis.com

By the late 20th century, the research focus on alkylphenols underwent a significant evolution. Growing environmental awareness led to investigations into the persistence, bioaccumulation, and potential endocrine-disrupting effects of certain widely used alkylphenols, most notably 4-nonylphenol (B119669) and 4-octylphenol. wikipedia.orgbcpp.org This shift was driven by findings that APEOs could degrade in the environment back to their more persistent parent alkylphenols. panda.orgroadmaptozero.com Consequently, much of the subsequent scientific inquiry and regulatory attention has been directed towards these specific isomers, leading to restrictions on their use in various applications, particularly in Europe. wikipedia.org

Academic Significance and Research Gaps for o-Pentylphenol

In contrast to the extensive body of research on para-substituted alkylphenols like nonylphenol and octylphenol, this compound has received significantly less academic attention. A comprehensive review of scientific literature reveals a notable scarcity of studies focused specifically on the synthesis, applications, and biological or environmental effects of the ortho-isomer of pentylphenol.

The academic significance of this compound currently appears to be as a chemical intermediate and a reference compound. Its synthesis is feasible through established methods of phenol alkylation, where controlling the regioselectivity to favor the ortho position is a key challenge. Processes for selective ortho-alkylation of phenol often involve reacting it with an olefin or an alcohol in the presence of specific catalysts like γ-alumina or other metal oxides under controlled conditions. google.comgoogle.com

The most significant aspect of this compound in contemporary research is the pronounced research gap surrounding it. While detailed toxicological, environmental, and mechanistic studies exist for other alkylphenols, such as 4-tert-pentylphenol, there is a lack of comparable public data for this compound. service.gov.uk Key areas where research is deficient include:

Biological Activity: There is limited information on its potential endocrine-disrupting activity, cytotoxicity, or other biological interactions, which have been extensively studied for other alkylphenols. bcpp.orgresearchgate.net

Environmental Fate and Toxicology: Data on its persistence, bioaccumulation potential, and toxicity to aquatic organisms are not as readily available as for its para-substituted counterparts. service.gov.uk

Specific Applications: While broadly classified as an intermediate, specific high-volume applications or unique properties stemming from its ortho-substituted structure are not well-documented in academic literature, unlike 4-pentylphenol, which is a known precursor for liquid crystals. cymitquimica.comwikipedia.org

This knowledge deficit is a critical research gap, as a full understanding of the potential risks and benefits of the entire class of pentylphenols requires data on all its major isomers. nih.gov

Structural Framework of this compound within Phenolic Compounds

Phenolic compounds are characterized by a hydroxyl (-OH) group attached directly to an aromatic ring. nih.gov This structure confers properties distinct from aliphatic alcohols, including higher acidity, due to the stabilization of the corresponding phenoxide ion by the aromatic ring. wikipedia.org

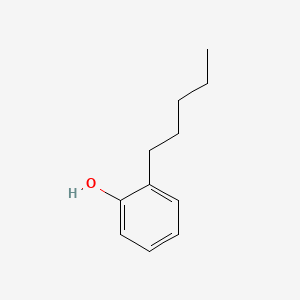

This compound, with the chemical formula C₁₁H₁₆O, is a member of the alkylphenol subclass. nih.gov Its structure consists of a phenol molecule where a hydrogen atom on the carbon adjacent to the hydroxyl group (the "ortho" position) has been substituted with a five-carbon alkyl chain (a pentyl group).

The key structural features of this compound are:

The Phenolic Hydroxyl Group: This functional group is the primary site of reactivity, influencing its acidity and participation in reactions like etherification and esterification. nih.gov

The Aromatic Ring: Provides a stable, planar core and is susceptible to further electrophilic substitution.

The Ortho-Pentyl Group: The placement of the pentyl group at the ortho position sterically hinders the hydroxyl group, which can influence its reactivity and intermolecular interactions compared to its meta- or para-isomers. The nonpolar alkyl chain increases the molecule's lipophilicity and reduces its solubility in water compared to phenol. cymitquimica.com

This combination of a hydrophilic hydroxyl group and a hydrophobic alkyl-substituted aromatic ring gives this compound amphiphilic properties, characteristic of many surfactants and chemical intermediates.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-Pentylphenol |

| Synonyms | o-Amylphenol, Phenol, 2-pentyl- |

| CAS Number | 136-81-2 |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol |

| Appearance | Data not widely available |

| Boiling Point | Data varies; reported in some sources |

| InChI | InChI=1S/C11H16O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h5-6,8-9,12H,2-4,7H2,1H3 |

| InChIKey | MEEKGULDSDXFCN-UHFFFAOYSA-N |

| SMILES | CCCCCc1ccccc1O |

Data sourced from PubChem nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phenol |

| Nonylphenol |

| Octylphenol |

| 4-Nonylphenol |

| 4-Octylphenol |

| Formaldehyde |

| 4-tert-Pentylphenol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h5-6,8-9,12H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEKGULDSDXFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059665 | |

| Record name | Phenol, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-81-2, 1322-06-1 | |

| Record name | 2-Pentylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Pentylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-pentylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PENTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3176RB3Z0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of ortho-Substituted Phenols

The selective introduction of substituents at the ortho position of phenols is a foundational challenge in organic synthesis. The development of methods to control this regioselectivity is crucial for creating specific isomers like o-pentylphenol, avoiding the often-competing formation of para- and di-substituted products.

Catalytic Alkylation Approaches

Catalytic alkylation of phenols is a primary method for producing alkylphenols. Achieving high selectivity for the ortho position often requires carefully chosen catalysts and reaction conditions to overcome the inherent electronic preference for the para position.

Friedel-Crafts alkylation, a classic method, traditionally uses Lewis acids like AlCl₃ or Brønsted acids such as H₂SO₄. scielo.br However, these homogeneous catalysts can lead to mixtures of ortho, para, and polysubstituted products, along with O-alkylation byproducts (phenyl ethers). scielo.brunive.it The industry's move towards greener and more selective processes has spurred research into heterogeneous catalysts.

Zeolites (such as FAU, BEA, and MOR types), with their shape-selective properties, have been extensively studied for phenol (B47542) alkylation. academie-sciences.fr The selectivity is influenced by the zeolite's pore structure, acid site density, and the nature of the alkylating agent. unive.itacademie-sciences.fr For instance, in the tert-butylation of phenol, O-alkylation is often observed in the initial stages of the reaction, with subsequent rearrangement to the more stable C-alkylated products. academie-sciences.fr

Titanium dioxide (TiO₂), particularly in its anatase form, has emerged as a catalyst for the ortho-alkylation of phenols with alcohols. This method proceeds through a proposed Ti=Cα intermediate, favoring α-C alkylation and offering an alternative to standard electrophilic substitution mechanisms. nih.gov Another approach involves using aluminum phenoxide as a catalyst for the alkylation of phenol with alkenes, such as isoamylene, to produce o-tert-pentylphenol. google.com

| Catalyst Type | Alkylating Agent | Key Features & Selectivity |

| Homogeneous Acids (e.g., AlCl₃, H₂SO₄) | Alkenes, Alcohols | Traditional method; often results in mixtures of o-, p-, and di-alkylated products. scielo.br |

| Zeolites (e.g., MWW, FAU, BEA) | Alcohols, Alkenes | Shape-selective; product distribution depends on pore size and acidity; can favor para- or ortho-isomers depending on conditions. academie-sciences.fr |

| Anatase TiO₂ | Alcohols (e.g., 1-propanol) | High selectivity for ortho-α-C alkylation; proceeds via a non-traditional mechanism. nih.gov |

| Aluminum Phenoxide | Alkenes (e.g., isoamylene) | Used for the production of ortho-tert-pentylphenol. google.com |

Novel Synthetic Pathways to this compound

Beyond direct alkylation, novel synthetic strategies offer alternative routes to this compound and its derivatives. These methods often involve multi-step sequences designed to build the molecule with precise control over substituent placement.

One such approach involves the synthesis of more complex molecules where a pentylphenol moiety is a key building block. For example, in the creation of novel aminophenoxazinone chromogens, 2,5-dimethoxy-4-pentylphenol was used as a precursor. acs.org This phenol was coupled with 2,5-dinitro-1-fluorobenzene and subsequently transformed through a series of steps including demethylation, reduction, and oxidative cyclization. acs.org While the goal was not the isolation of this compound itself, the methodology demonstrates a synthetic route starting from a polysubstituted pentylphenol.

Another strategy involves the lithiation of a protected phenol or a phenol ether, followed by reaction with an electrophile. The synthesis of fenchone (B1672492) derivatives utilized the preparation of 1,3-dimethoxy-5-pentylbenzene, which was then lithiated with n-butyllithium before condensation with fenchone. mdpi.com This highlights a powerful technique where a pre-installed pentyl group directs subsequent reactions. Adapting such a route, one could envision the ortho-lithiation of a protected phenol followed by reaction with a pentyl-containing electrophile, or vice-versa, to construct the this compound skeleton.

Chemical Reactivity and Reaction Mechanism Studies

The reactivity of this compound is dominated by the interplay between the activating hydroxyl group and the ortho-pentyl group. The -OH group strongly activates the aromatic ring towards electrophilic attack, while the alkyl chain introduces steric effects and can participate in certain reactions.

Electrophilic Aromatic Substitution Reactions

Phenols are highly susceptible to electrophilic aromatic substitution because the hydroxyl group is a powerful activating, ortho-, para-directing group. byjus.comucalgary.ca The nonbonding electrons on the oxygen atom stabilize the cationic intermediate (arenium ion) through resonance, significantly increasing the reaction rate compared to benzene. wikipedia.orgbritannica.com

In this compound, the hydroxyl group directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. However, the existing pentyl group at the C2 position exerts steric hindrance, which can influence the regioselectivity of subsequent substitutions.

Halogenation: Phenols are so activated that they undergo halogenation even without a Lewis acid catalyst. byjus.com Treatment of this compound with bromine in a non-polar solvent would be expected to yield primarily 4-bromo-2-pentylphenol, as the para position is electronically favored and sterically accessible. Reaction with excess bromine water would likely lead to polysubstitution, potentially yielding 4,6-dibromo-2-pentylphenol.

Nitration: Nitration with dilute nitric acid typically gives a mixture of ortho- and para-nitrophenols. byjus.com For this compound, nitration would be expected to occur predominantly at the C4 and C6 positions. The ratio of 4-nitro-2-pentylphenol to 6-nitro-2-pentylphenol would depend on the reaction conditions, with the C4 product often favored to minimize steric clash.

Friedel-Crafts Reactions: While the phenol ring is highly activated, Friedel-Crafts alkylation and acylation can be complicated by the coordination of the Lewis acid catalyst with the hydroxyl group. Nonetheless, under appropriate conditions, further substitution could be achieved, likely at the C4 position.

| Reaction | Reagent | Expected Major Product(s) |

| Halogenation | Br₂ in CCl₄ | 4-Bromo-2-pentylphenol |

| Nitration | Dilute HNO₃ | Mixture of 4-Nitro-2-pentylphenol and 6-Nitro-2-pentylphenol |

| Sulfonation | Fuming H₂SO₄ | 2-Pentylphenol-4-sulfonic acid |

Oxidation and Reduction Chemistry

The term oxidation in organic chemistry often refers to an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen. uhcl.edulibretexts.org Conversely, reduction involves the loss of oxygen or gain of hydrogen. youtube.com

Oxidation: Phenols can be oxidized to various products depending on the oxidizing agent. Strong oxidizing agents can lead to the degradation of the aromatic ring. However, controlled oxidation can convert phenols into quinones. benchchem.com For this compound, oxidation could potentially yield a pentyl-substituted benzoquinone, which are valuable intermediates in organic synthesis. benchchem.com

Reduction: The aromatic ring of phenols can be reduced to a cyclohexanol (B46403) ring under catalytic hydrogenation conditions (e.g., using H₂ over a metal catalyst like Rhodium or Ruthenium at high pressure and temperature). This process would convert this compound into 2-pentylcyclohexanol, transforming the planar aromatic system into a saturated cyclic alcohol. benchchem.com

Derivatization Strategies for Functionalization and Analysis

Derivatization is the process of chemically modifying a compound to produce a new substance with properties that are better suited for a specific application, such as analysis by gas chromatography (GC). For polar analytes like this compound, derivatization is often essential to increase volatility and thermal stability, and to improve chromatographic peak shape and mass spectrometric detection. acs.org

Silyl Derivatization: This is a widely used technique for compounds with active hydrogen atoms, such as phenols. acs.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to replace the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group. acs.orgresearchgate.net The reaction is typically fast, especially in solvents like acetone, and produces a more volatile derivative suitable for GC/MS analysis. acs.orgresearchgate.net

Acylation and Alkylation: The phenolic hydroxyl group can be converted to an ester or an ether. For analytical purposes, derivatization with fluorinated reagents is common as it enhances detectability by electron capture detection (ECD) or mass spectrometry. Reagents like pentafluoropyridine (B1199360) can be used in solid-phase analytical derivatization (SPAD) to convert phenols into pentafluoropyridyl ethers. free.frresearchgate.net

Isobutoxycarbonylation (isoBOC): This method converts phenolic hydroxyl groups into their corresponding isoBOC derivatives using isobutoxycarbonyl chloride (isoBCF). This technique has been successfully applied to a range of phenolic endocrine disruptors, including alkylphenols, for simultaneous GC/MS determination. eeer.org

| Derivatization Method | Reagent | Purpose |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability for GC/MS. acs.org |

| Pentafluoropyridylation | Pentafluoropyridine | Forms ethers for enhanced detection in GC analysis. free.fr |

| Isobutoxycarbonylation | isoBCF (isobutoxycarbonyl chloride) | Forms stable derivatives for simultaneous analysis of various phenols. eeer.org |

Formation of Esters and Ethers

The phenolic hydroxyl group of this compound serves as a key functional handle for the synthesis of corresponding esters and ethers. These reactions typically involve the acylation or alkylation of the phenolic oxygen.

Esterification

Esters of this compound are commonly synthesized through the reaction of the phenol with carboxylic acids or, more efficiently, with their more reactive derivatives like acid chlorides or anhydrides. A general method involves heating the phenol with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer-Speier esterification. youtube.comgoogle.comijcce.ac.ir However, this reaction is reversible, and to achieve higher yields, the water byproduct must be removed. google.com

A more prevalent laboratory and industrial method is the acylation using acid chlorides or anhydrides in the presence of a base or under solvent-free conditions. jetir.orgnih.gov For instance, reacting this compound with an acid anhydride (B1165640) at elevated temperatures can produce the corresponding phenolic ester. jetir.org The use of a catalyst, such as zinc chloride, can facilitate the reaction between phenols and acid chlorides, even at moderate temperatures. google.com

Table 1: Representative Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Acetic anhydride | 120°C, Solvent-free, 2 hrs | 2-Pentylphenyl acetate | High | jetir.org |

Etherification

The synthesis of ethers from this compound can be broadly categorized into the formation of alkyl ethers and aryl ethers, primarily achieved through the Williamson ether synthesis and the Ullmann condensation, respectively.

The Williamson ether synthesis is a widely used method for preparing asymmetrical ethers. byjus.comfrancis-press.com The reaction proceeds via an SN2 mechanism, where the phenol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the more nucleophilic sodium o-pentylphenoxide. youtube.commasterorganicchemistry.com This alkoxide then displaces a halide from a primary alkyl halide to form the ether. byjus.commasterorganicchemistry.com The choice of a primary alkyl halide is crucial to avoid competing elimination reactions that are common with secondary and tertiary halides. masterorganicchemistry.com

For the synthesis of diaryl ethers, where the Williamson synthesis is not effective, the Ullmann condensation is employed. wikipedia.orgmdpi.com This reaction involves the coupling of an aryl halide with the o-pentylphenoxide, catalyzed by copper or a copper salt at high temperatures. wikipedia.orgtcichemicals.com Modern variations of the Ullmann reaction utilize soluble copper catalysts with ligands, which can allow the reaction to proceed under milder conditions. wikipedia.orgtcichemicals.com

Table 2: Representative Etherification of this compound

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | This compound | Methyl iodide | Sodium Hydride (NaH) | 1-Methoxy-2-pentylbenzene | youtube.commasterorganicchemistry.com |

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). ajrconline.orgbibliomed.org Since this compound lacks a carbonyl or an amino group, it cannot directly form a Schiff base. To synthesize a Schiff base derivative, this compound must first be functionalized to introduce one of these reactive moieties.

A common strategy is to introduce a formyl group (-CHO) onto the aromatic ring of this compound, ortho to the hydroxyl group. This can be achieved through formylation reactions such as the Reimer-Tiemann, Duff, or Gattermann reactions. The resulting product, a 3-pentyl-salicylaldehyde derivative, possesses the necessary aldehyde group for Schiff base formation.

This substituted salicylaldehyde (B1680747) can then be condensed with a primary amine (aliphatic or aromatic) by refluxing in a suitable solvent like ethanol. ajrconline.orgprimescholars.com The reaction is often catalyzed by a few drops of acid. researchgate.net This condensation reaction yields the corresponding Schiff base ligand, where the o-pentylphenoxy moiety is an integral part of the structure. These Schiff bases are important as ligands in coordination chemistry. ijcce.ac.irisca.me For instance, chiral diamines can be reacted with substituted hydroxyacetophenones to create optically active Schiff-base ligands. mdpi.com

Table 3: Representative Synthesis of an this compound-Derived Schiff Base

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1. Formylation | This compound | Chloroform, NaOH | Heat (Reimer-Tiemann Reaction) | 2-Hydroxy-3-pentylbenzaldehyde | General Method |

Sophisticated Spectroscopic and Chromatographic Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, allowing for a detailed structural map of o-pentylphenol.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic region typically displays complex multiplets due to the ortho-substitution pattern, which removes the plane of symmetry. The signals for the aliphatic pentyl chain appear in the upfield region of the spectrum.

Based on the analysis of similar ortho-alkylated phenols, such as o-cresol (B1677501) and o-ethylphenol, the expected chemical shifts (δ) for this compound in a solvent like deuterochloroform (CDCl₃) can be predicted. rsc.org The hydroxyl proton signal is often broad and its position can vary depending on concentration and solvent. The aromatic protons will appear as four distinct signals, while the pentyl group will show signals for the benzylic methylene (B1212753) (α-CH₂), three other methylene groups (β, γ, δ-CH₂), and a terminal methyl group (ε-CH₃).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (H3, H4, H5, H6) | 6.7 - 7.2 | Multiplet (m) | 4H |

| Hydroxyl Proton (OH) | 4.5 - 5.5 | Broad Singlet (br s) | 1H |

| Benzylic Protons (α-CH₂) | ~2.6 | Triplet (t) | 2H |

| Methylene Protons (β, γ, δ-CH₂) | 1.3 - 1.7 | Multiplet (m) | 6H |

The ¹³C NMR spectrum of this compound is expected to show eleven distinct signals, corresponding to each of the unique carbon atoms in the asymmetric structure. The chemical shifts are influenced by the hydroxyl group and the ortho-alkyl substituent. Data from related compounds like 2,5-dimethylphenol (B165462) and 2,3,5-trimethylphenol (B45783) provide a basis for predicting the spectral features. open.ac.uk

The carbon atom bonded to the hydroxyl group (C1) is typically observed in the 150-155 ppm range. The carbon bearing the pentyl group (C2) and the other aromatic carbons will have shifts between 115 and 140 ppm. The five aliphatic carbons of the pentyl chain will appear in the upfield region, generally below 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-OH) | 152 - 155 |

| C2 (C-Alkyl) | 128 - 132 |

| C3, C4, C5, C6 | 115 - 130 |

| α-CH₂ | 30 - 35 |

| β-CH₂ | 28 - 32 |

| γ-CH₂ | 22 - 26 |

| δ-CH₂ | 22 - 26 |

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with chromatographic separation methods, it provides high sensitivity and selectivity for the analysis of specific compounds within complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of volatile and semi-volatile compounds like this compound. Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve chromatographic peak shape and reduce tailing. Silyl derivatization, for instance using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy for phenolic compounds. acs.org

Under electron ionization (EI), the mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 164. The fragmentation of alkylphenols is characterized by cleavage of the alkyl chain. researchgate.net A primary and often base peak results from benzylic cleavage (cleavage of the Cα-Cβ bond), leading to the formation of a stable hydroxybenzyl cation or a related tropylium-type ion at m/z 107. The interaction between adjacent ortho substituents can sometimes lead to unique fragmentation pathways, known as ortho effects, which can provide further structural confirmation. nist.govnih.gov

Table 3: Expected Key Ions in the GC-MS (EI) Spectrum of this compound

| m/z | Ion Identity | Fragmentation Pathway |

|---|---|---|

| 164 | [M]⁺ | Molecular Ion |

| 107 | [M - C₄H₉]⁺ | Benzylic cleavage (loss of a butyl radical) |

Liquid chromatography-mass spectrometry (LC-MS) is highly suitable for analyzing polar and non-volatile compounds and is an excellent alternative to GC-MS, often without the need for derivatization. For phenolic compounds, reverse-phase chromatography using a C18 column with a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typical. lcms.czlcms.cz

The analysis of this compound and related compounds is effectively performed using an atmospheric pressure ionization source. lcms.czeurl-pesticides.eu In negative ion mode, the phenolic proton is readily abstracted, leading to the formation of a highly stable deprotonated molecule, [M-H]⁻, at m/z 163. This ion is often the base peak in the mass spectrum.

In tandem mass spectrometry (LC-MS/MS), this [M-H]⁻ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process enhances selectivity and sensitivity, making it ideal for quantitative analysis in complex matrices. jasco-global.com

The choice of ionization technique is critical for the successful mass spectrometric analysis of phenols. The acidic nature of the phenolic hydroxyl group largely dictates the most effective methods.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar molecules like phenols. saiflucknow.org Operating in the negative ion mode, ESI efficiently generates deprotonated molecules [M-H]⁻ with minimal fragmentation in the source. This makes it a preferred method for quantitative LC-MS analysis. eurl-pesticides.eu

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization source for LC-MS that is effective for a wide range of compounds, including moderately polar to nonpolar analytes. For phenols, APCI in the negative ion mode can also produce the [M-H]⁻ ion, providing a robust alternative to ESI. lcms.cz

Electron Ionization (EI): Used primarily in GC-MS, EI is a high-energy, "hard" ionization technique. It involves bombarding the analyte with energetic electrons, leading to the formation of a molecular ion and extensive, reproducible fragmentation patterns. researchgate.net While this fragmentation is highly useful for structural elucidation, advanced EI techniques have also been developed to enhance sensitivity for specific applications. nih.gov

Chromatographic Separation Sciences

The separation and quantification of this compound from various matrices rely on sophisticated chromatographic techniques. The choice of method is often dictated by the sample complexity, the required sensitivity, and the analytical objective, whether it be targeted quantification or broad-spectrum screening.

Gas Chromatography (GC) Method Development

Gas chromatography is a cornerstone technique for the analysis of semi-volatile compounds like this compound. Method development focuses on optimizing separation efficiency, sensitivity, and selectivity.

For the analysis of phenols, GC systems are typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS). epa.gov While FID provides robust quantification for underivatized phenols, MS detection offers superior selectivity and structural confirmation, which is crucial when analyzing complex environmental or biological samples. epa.govmatec-conferences.org The use of a mass selective detector (MSD) in single ion monitoring (SIM) mode can significantly enhance sensitivity, allowing for the detection of trace levels of alkylphenols. nih.gov

To improve the volatility and chromatographic peak shape of phenolic compounds, a derivatization step is often employed. epa.gov This involves converting the polar hydroxyl group into a less polar ether or ester. Common derivatizing agents include diazomethane, which forms methylated phenols (anisoles), or α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr), which creates pentafluorobenzyl ethers. epa.gov Another approach involves silylation to create more thermally stable derivatives. nih.gov The choice of derivative dictates the optimal detector; for instance, electron capture detectors (ECD) are highly sensitive to the halogenated PFBBr derivatives. epa.gov

The selection of the GC column is critical for resolving isomers and separating the target analyte from matrix interferences. Fused-silica, wide-bore open-tubular columns of varying polarities are commonly used. epa.gov A dual-column/dual-detector setup can provide enhanced confirmation of the analyte's identity. epa.gov Method development also involves careful optimization of the temperature program to ensure adequate separation of all compounds of interest. matec-conferences.org

Challenges in GC method development for phenols include their tendency to adsorb to glass surfaces, which can lead to poor recovery. nih.gov Silanization of all glassware is a crucial step to mitigate this issue and achieve acceptable analytical precision and accuracy. nih.gov

Table 1: Illustrative GC Method Parameters for Phenol (B47542) Analysis

| Parameter | Typical Setting/Selection | Purpose | Reference |

|---|---|---|---|

| Technique | GC-MS, GC-FID, GC-ECD | Separation and detection of volatile/semi-volatile compounds. | epa.gov |

| Derivatization | Silylation, PFBBr, Diazomethane | Improves volatility and chromatographic peak shape. | epa.govnih.gov |

| Column | Fused-silica, wide-bore open-tubular (various polarities) | Separates individual compounds based on their chemical properties. | epa.gov |

| Injection | Split/Splitless, Automatic Thermal Desorption (TD) | Introduces the sample into the GC system. | matec-conferences.org |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Quantifies and/or identifies the separated compounds. | epa.govmatec-conferences.org |

| Glassware Prep | Silanization | Prevents analyte adsorption to glass surfaces, improving recovery. | nih.gov |

Hyphenated Techniques (e.g., GC-GC-TOFMS)

To analyze trace levels of this compound in highly complex samples, advanced hyphenated techniques are required. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers significantly enhanced separation power and sensitivity compared to conventional one-dimensional GC-MS. nih.gov This technique is particularly useful for separating target compounds from a dense background of matrix components, a common challenge in environmental analysis. chromatographyonline.com

In GC×GC, the effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase. This two-dimensional separation spreads the components across a 2D plane, dramatically increasing peak capacity and resolution. spectroscopyonline.com The coupling to a TOFMS is advantageous due to its high data acquisition speed, which is necessary to capture the very narrow peaks (tens to hundreds of milliseconds) generated by the GC×GC system. spectroscopyonline.com

The power of this technique has been demonstrated in the non-targeted analysis of organic compounds in groundwater. mdpi.com In a study of groundwater impacted by fuel spills, GC×GC-TOFMS was used to identify a wide range of polar petroleum metabolites, including the specific detection of 4-pentylphenol, an isomer of this compound. mdpi.com The ability of GC×GC-TOFMS to detect quantifiable pesticides at lower concentrations and with less error compared to conventional GC-quadrupole mass spectrometry (GC-QMS) further highlights its superiority for trace analysis. chromatographyonline.com This makes it an invaluable tool for environmental monitoring and for identifying previously unknown contaminants in complex mixtures. mdpi.comchromatographyonline.com

Integrated Analytical Workflows and Validation

The reliable determination of this compound requires not only sophisticated instrumentation but also the implementation of integrated analytical workflows and rigorous method validation. nih.govnih.gov A complete workflow encompasses all steps from sample collection and preparation to data analysis and interpretation. researchgate.netnih.gov

Method validation is a critical component of this workflow, ensuring that the analytical method is fit for its intended purpose. nih.govnih.gov Validation is performed according to established guidelines, such as those from Eurachem, and assesses several key performance characteristics. nih.gov These include linearity, precision (repeatability and reproducibility), accuracy, limit of detection (LOD), and limit of quantification (LOQ). matec-conferences.orgnih.govnih.gov

Linearity establishes the concentration range over which the instrument's response is proportional to the analyte concentration. matec-conferences.orgmdpi.com

Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings. This is often evaluated at intra-day and inter-day levels. researchgate.net

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies on spiked samples. nih.gov

LOD and LOQ define the lowest concentration of an analyte that can be reliably detected and quantified, respectively, which is a crucial parameter for trace analysis. matec-conferences.orgnih.gov

An interlaboratory trial involving 14 laboratories validated an ISO standard method for analyzing alkylphenols in water, demonstrating that with proper validation, methods based on solid-phase extraction followed by derivatization and GC-MS analysis can be robust, precise, and accurate. nih.gov

Modern analytical strategies are moving towards more comprehensive workflows that integrate non-target screening (NTS) approaches. researchgate.netufz.de These workflows, often utilizing high-resolution mass spectrometry (HRMS) with LC or GC, aim to identify the broadest possible range of chemicals in a sample, not just a pre-selected list of target compounds. researchgate.netthermofisher.com Such integrated workflows are essential for identifying novel transformation products and previously unrecognized environmental contaminants, providing a more complete picture of chemical exposure. nih.govufz.de

Environmental Chemistry and Degradation Pathways

Environmental Partitioning and Transport Dynamics

The movement and distribution of pentylphenol isomers in the environment are controlled by their volatility, water solubility, and affinity for organic matter. Fugacity modeling, which predicts the environmental compartment a chemical is likely to partition to, indicates that upon release, pentylphenol isomers predominantly partition to soil and sediment.

The exchange of pentylphenol between air, soil, and water is influenced by its vapor pressure and Henry's Law Constant. For the related compound, 4-tert-pentylphenol, the relatively low vapor pressure suggests it is unlikely to be present in the atmosphere in significant amounts as a vapor, except at elevated temperatures service.gov.uk. The Henry's Law Constant for 4-tert-pentylphenol indicates a preference for partitioning to water rather than air service.gov.uk. Consequently, any volatilized portion is expected to be washed back to terrestrial or aquatic systems through rain, either dissolved in water or adsorbed to particulate matter service.gov.uk.

Fugacity modeling for 4-tert-pentylphenol provides a quantitative estimate of its distribution. When released into the air, it is expected that a majority (66.2%) will remain in the air, with a significant fraction (31.7%) depositing onto soil service.gov.uk. Conversely, if released into water, most of it (68.7%) is predicted to stay in the water column, with a substantial portion (31.3%) partitioning to sediment service.gov.uk. Emissions directly to soil are expected to largely remain there (99.99%) service.gov.uk. These models suggest that soil and sediment are the primary environmental sinks for pentylphenol isomers.

Table 4.1: Predicted Environmental Distribution of 4-tert-Pentylphenol using a Level III Fugacity Model

| Release Compartment | % in Air | % in Water | % in Sediment | % in Soil |

|---|---|---|---|---|

| Air | 66.2 | 6.3 | 0.7 | 31.7 |

| Water | 0.02 | 68.7 | 31.3 | 0.01 |

| Soil | 0 | 0.01 | 0 | 99.99 |

| Air:Water:Soil (Equal) | 2.0 | 6.3 | 2.9 | 88.8 |

Data sourced from the Environmental Risk Evaluation Report for 4-tert-pentylphenol. service.gov.uk

The tendency of a chemical to adsorb to soil and sediment is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A predicted log Koc value of 3.4 for 4-tert-pentylphenol suggests it has low mobility in soil industrialchemicals.gov.au. This is consistent with fugacity modeling, which indicates that pentylphenols are expected to partition mainly to soil and sediment when released into the environment service.gov.ukindustrialchemicals.gov.au. The primary mechanism for this partitioning is the interaction with soil organic matter au.dk. The hydrophobic nature of the pentyl group drives the molecule out of the aqueous phase and onto organic particles in soil and sediment au.dk. This sequestration can reduce the availability of the compound for degradation and transport au.dk.

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds, primarily through reactions with light (photodegradation) or water (hydrolysis).

In the atmosphere, the primary abiotic degradation process for organic chemicals is the reaction with photochemically-produced hydroxyl (OH) radicals service.gov.uk. For 4-tert-pentylphenol, the estimated rate constant for this gas-phase reaction is 4.18 x 10⁻¹¹ cm³/molecule-sec service.gov.uk. This corresponds to a calculated atmospheric half-life of approximately 3.1 to 9.2 hours, indicating rapid degradation in the air industrialchemicals.gov.aunih.gov.

While direct photolysis in water is possible for phenolic compounds that absorb light at wavelengths greater than 290 nm, the specific kinetics and products for o-pentylphenol are not well-documented nih.govmdpi.com. The process involves the absorption of light energy, leading to the formation of reactive species that can oxidize the pollutant into intermediates and eventually mineralize it to carbon dioxide and water researchgate.net.

Hydrolysis is not considered a significant degradation pathway for pentylphenol isomers industrialchemicals.gov.au. The chemical structure, specifically the stable phenol (B47542) ring and the alkyl group, lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions industrialchemicals.gov.au. Studies on the related compound 4-tert-butylphenol (B1678320) confirmed its stability in water at pH levels of 4, 7, and 9 industrialchemicals.gov.au. Therefore, this compound is also expected to be hydrolytically stable service.gov.uk.

Biotic Degradation and Biodegradation Mechanisms

Biodegradation by microorganisms is a crucial pathway for the removal of alkylphenols from the environment. Research indicates that this compound is susceptible to microbial degradation.

The aerobic biodegradation of simple and many substituted phenols typically proceeds through the formation of a catechol intermediate ums.edu.mynih.gov. This initial step involves the enzymatic hydroxylation of the phenol ring, catalyzed by a phenol hydroxylase enzyme, which adds a hydroxyl group at the ortho-position to the existing one nih.gov.

Following the formation of the catechol intermediate, the aromatic ring is cleaved. This can occur via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway ums.edu.myasm.org. Studies on a variety of short- and medium-chain 4-n-alkylphenols (including 4-n-pentylphenol) and 2-alkylphenols have demonstrated that degradation proceeds via a meta-cleavage pathway asm.org. For instance, the bacterium Sphingobium fuliginis has been shown to degrade 4-tert-pentylphenol and 4-n-pentylphenol by first hydroxylating the substrate to a 4-alkylcatechol, which is then cleaved via the meta pathway asm.org. This process ultimately breaks down the aromatic structure, leading to metabolites that can enter central metabolic cycles ums.edu.my. Given these findings, it is highly probable that the biotic degradation of this compound follows a similar pathway, initiated by hydroxylation to form 3-pentylcatechol, followed by meta-cleavage of the aromatic ring.

Enzymatic Biotransformation Processes

The biotransformation of phenolic compounds like this compound is driven by specific enzymes produced by microorganisms. mdpi.commhmedical.com These enzymatic reactions are generally categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups (like hydroxyl groups), while Phase II reactions conjugate the modified compound to increase its water solubility and facilitate further breakdown. mhmedical.com

For the aerobic degradation of this compound, the key initial enzymatic step is catalyzed by a phenol hydroxylase or a similar monooxygenase . This enzyme hydroxylates the aromatic ring to form a catechol derivative. mdpi.com The process requires molecular oxygen and a reducing agent like NAD(P)H. nih.gov

Once the catechol intermediate is formed, its aromatic ring is cleaved by dioxygenase enzymes. There are two major types of dioxygenases involved in this step:

Catechol 1,2-dioxygenase (Intradiol dioxygenase): This enzyme cleaves the bond between the two hydroxyl groups of the catechol ring, initiating the ortho-cleavage pathway. frontiersin.org

Catechol 2,3-dioxygenase (Extradiol dioxygenase): This enzyme cleaves the bond adjacent to one of the hydroxyl groups, leading to the meta-cleavage pathway. frontiersin.org

As studies on Pseudomonas sp. strain MS-1 suggest a meta-cleavage pathway for other 2-alkylphenols, it is likely that catechol 2,3-dioxygenase plays a crucial role in the degradation of this compound. nih.gov This enzyme converts the catechol intermediate into a 2-hydroxy-6-oxo-hepta-2,4-dienoic acid derivative, which is then further metabolized through a series of hydrolytic and oxidative enzymatic steps. nih.gov The biotransformation ultimately breaks down the aromatic structure into simpler molecules like pyruvate (B1213749) and acetyl-CoA, which can be utilized by the microorganism for energy and growth. researchgate.net

Factors Influencing Biodegradability (e.g., pH, Temperature, Concentration)

The rate and extent of this compound biodegradation are significantly influenced by various environmental factors. The optimal conditions can vary depending on the specific microbial species involved. psu.edu

Temperature: Microbial activity and enzyme kinetics are highly dependent on temperature. Generally, higher temperatures accelerate the rate of biodegradation up to an optimal point, beyond which enzyme denaturation can occur. nih.gov For most soil microorganisms involved in the degradation of pollutants, the optimal temperature range is typically between 20°C and 35°C. jmb.or.krethz.ch

pH: The pH of the environment affects both the microbial cell physiology and the activity of extracellular enzymes. Most bacteria involved in biodegradation prefer neutral or near-neutral pH conditions (around 7.0). jmb.or.kr Extreme acidic or alkaline conditions can inhibit microbial growth and the enzymatic processes essential for breaking down phenolic compounds. jmb.or.kr

Concentration: The concentration of this compound can have a dual effect. At low concentrations, it serves as a substrate for microbial growth. However, like other phenolic compounds, high concentrations of this compound can be inhibitory or toxic to microorganisms, potentially leading to an extended lag phase or complete cessation of degradation. nii.ac.jp

Oxygen Availability: Aerobic degradation pathways are dependent on the presence of molecular oxygen, which is used by monooxygenases and dioxygenases. researchgate.net In environments with low oxygen levels (anaerobic conditions), the degradation of alkylphenols is significantly slower and follows different, less efficient metabolic routes. nih.gov

Moisture: Water is essential for microbial life and for facilitating the transport of substrates and nutrients. Soil moisture content influences oxygen diffusion and microbial activity. jmb.or.kr Both excessively dry and waterlogged (anaerobic) conditions can limit the rate of aerobic biodegradation. nih.govjmb.or.kr

The table below summarizes the general influence of these factors on microbial degradation.

| Factor | General Influence on Biodegradability | Optimal Range (Typical) |

| Temperature | Rate increases with temperature to an optimum, then decreases. | 20°C - 35°C |

| pH | Optimal activity is typically near neutral pH; extremes are inhibitory. | 6.5 - 7.5 |

| Concentration | Substrate at low levels; inhibitory or toxic at high levels. | Varies by compound and microbe |

| Oxygen | Essential for aerobic degradation pathways. | High availability |

| Moisture | Affects microbial activity and oxygen transport. | 50-60% of water holding capacity for soil |

| This table presents generalized data on factors affecting biodegradation from various sources. nih.govjmb.or.krethz.ch |

Environmental Occurrence and Monitoring Methodologies

The environmental occurrence of specific alkylphenol isomers like this compound is not as extensively documented as that of more common isomers like 4-nonylphenol (B119669) and 4-tert-pentylphenol. service.gov.ukservice.gov.uk Alkylphenols are generally introduced into the environment as degradation products of alkylphenol ethoxylates, which are non-ionic surfactants used in detergents, industrial processes, and agricultural formulations. researchgate.net They can be found in various environmental compartments, including surface waters, sediments, and soil. service.gov.ukservice.gov.uk

While specific monitoring data for this compound is scarce, studies monitoring for a wide range of phenolic compounds in aqueous environments have been conducted. ufmg.br The predicted environmental concentration (PEC) for related compounds like 4-tert-pentylphenol is derived from models and some monitoring data, but these are often considered worst-case estimates. service.gov.ukerasm.org

The monitoring of this compound in environmental samples requires sophisticated analytical techniques due to its potential presence at low concentrations and in complex matrices. erasm.org The standard approach involves several key steps:

Sample Collection and Preparation: Water, soil, or sediment samples are collected, and the target analytes are extracted. Solid-phase extraction (SPE) is a common technique for concentrating phenols from water samples. ufmg.br

Chromatographic Separation: The extracted compounds are then separated using gas chromatography (GC) or liquid chromatography (LC). eurekalert.org

Detection and Quantification: Mass spectrometry (MS) is typically coupled with chromatography (GC-MS or LC-MS) for definitive identification and quantification. This provides high sensitivity and specificity, allowing for the detection of trace levels of pollutants. eurekalert.org

These analytical methods are crucial for assessing the extent of environmental contamination and for regulatory monitoring to ensure compliance with environmental quality standards. europa.eu

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. aspbs.com By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energy levels, and various other physicochemical parameters. openaccessjournals.com For substituted phenols, these calculations offer a window into how the alkyl substituent influences the phenolic ring's behavior.

The electronic structure of o-pentylphenol dictates its chemical reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's capacity to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

Conceptual DFT provides a range of global reactivity descriptors that quantify a molecule's reactivity. nih.gov These are calculated from the ionization potential (I) and electron affinity (A) and include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to a change in electron configuration.

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. arxiv.org

These descriptors are invaluable for developing Quantitative Structure-Activity Relationships (QSAR). nih.gov Computational software, such as Gaussian, is frequently used to perform these calculations, often employing methods like B3LYP with a 6-311G(d,p) basis set. ijsrst.com

Table 1: Calculated Global Reactivity Descriptors for this compound (Note: The following values are representative examples derived from typical DFT calculations for substituted phenols and are for illustrative purposes.)

| Descriptor | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -5.85 eV |

| LUMO Energy | ELUMO | - | -0.95 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.90 eV |

| Ionization Potential | I | -EHOMO | 5.85 eV |

| Electron Affinity | A | -ELUMO | 0.95 eV |

| Chemical Potential | μ | -(I+A)/2 | -3.40 eV |

| Chemical Hardness | η | (I-A)/2 | 2.45 eV |

| Electrophilicity Index | ω | μ²/2η | 2.36 eV |

This interactive table is based on established theoretical formulas for reactivity descriptors. nih.govarxiv.orgresearchgate.net

Theoretical calculations can accurately predict the thermochemical properties of molecules like this compound at various temperatures. arabjchem.org By performing frequency calculations on an optimized molecular geometry, it is possible to determine standard thermodynamic functions, including heat capacity (Cv), entropy (S), and enthalpy (H). ijsrst.comumsl.edu These calculations are vital for understanding the stability of the molecule and the energetics of reactions in which it participates. High-accuracy computational methods like G3, G4, and CBS-APNO are often used to derive benchmark-quality gas-phase enthalpies of formation. umsl.edu

Table 2: Calculated Thermodynamic Properties of this compound at Different Temperatures (Note: These values are illustrative of typical outputs from quantum chemical calculations.)

| Temperature (K) | Heat Capacity (Cv) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

| 298.15 | 55.8 | 105.4 | 15.6 |

| 500 | 85.2 | 140.1 | 30.2 |

| 1000 | 125.6 | 198.5 | 85.7 |

| 1500 | 150.3 | 245.2 | 155.9 |

This interactive table demonstrates how thermodynamic properties change with temperature, based on statistical mechanics principles applied to computational results. arabjchem.orgumsl.edu

Computational chemistry serves as a powerful tool for predicting and interpreting various types of molecular spectra. researchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of a molecule. ijsrst.com This involves calculating the vertical excitation energies and oscillator strengths of electronic transitions (e.g., n → π* and π → π*), which correspond to the absorption wavelengths (λmax). researchgate.netresearchgate.net

NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of a molecule in its ground state, providing valuable data for structure elucidation. researchgate.net

Table 3: Predicted Electronic Transitions for this compound via TD-DFT (Note: The following data is for illustrative purposes, representing typical TD-DFT output.)

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 275 | 0.025 |

| HOMO-1 -> LUMO | 220 | 0.150 |

| HOMO -> LUMO+1 | 205 | 0.450 |

This interactive table shows representative data from a TD-DFT calculation, linking electronic transitions to spectral absorptions. ijsrst.comresearchgate.net

Reaction Mechanism Elucidation through Computational Simulations

Beyond static properties, computational simulations can map the entire course of a chemical reaction, providing a molecular-level understanding of the transformation from reactants to products. acs.orgrsc.org This is achieved by exploring the potential energy surface (PES) of the reaction, which is a mathematical landscape connecting the energy of the system to its atomic coordinates. scielo.br

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state (TS). numberanalytics.comnumberanalytics.com The transition state is a saddle point on the potential energy surface, representing an energy maximum along the reaction coordinate but a minimum in all other directions. numberanalytics.com Locating the unique geometry of the TS is a primary goal of computational reaction modeling, as it is a fleeting structure that cannot be isolated experimentally. schrodinger.com

Automated tools like AutoTS can find transition states given only the reactant and product structures. schrodinger.com The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is the primary determinant of the reaction rate. chemrxiv.org

Table 4: Illustrative Energy Profile for a Hypothetical Oxidation of this compound (Note: Energies are relative and for illustrative purposes.)

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Oxidant) | 0.0 |

| Transition State | +25.5 |

| Products | -40.0 |

This interactive table illustrates the energy changes along a reaction coordinate, highlighting the activation energy barrier. chemrxiv.org

Computational chemistry can trace the step-by-step mechanism of complex processes, such as environmental or metabolic degradation. acs.org For phenolic compounds, degradation often involves a series of oxidation reactions. researchgate.net Pathway prediction systems, such as the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD), can suggest plausible degradation routes based on established biotransformation rules. researchgate.netethz.ch

For this compound, a likely aerobic degradation pathway would involve:

Hydroxylation: The initial attack often involves hydroxylation, either on the pentyl side chain or on the aromatic ring, a process that can be modeled by calculating the activation energies for hydrogen abstraction from different C-H bonds. nih.gov

Aromatic Ring Cleavage: Following initial oxidation, the aromatic ring can be opened. This typically occurs via dihydroxylation of the ring, followed by either ortho or meta cleavage pathways, leading to the formation of aliphatic carboxylic acids. researchgate.netgenome.jp

Further Degradation: The resulting linear acid intermediates, such as maleic or succinic acids, are then further metabolized into simpler compounds. researchgate.net

By calculating the energetics of each step, computational simulations can identify the most favorable degradation pathway and predict the formation of various intermediate products. researcher.life

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. stanford.eduresearchgate.net For this compound, MD simulations can provide detailed insights into its behavior at the molecular level, particularly concerning its interactions with other molecules and its conformational flexibility. These simulations model the system by calculating the forces between particles and using Newton's laws of motion to predict their subsequent movements. researchgate.net

MD simulations of phenolic compounds, which are structurally related to this compound, have been used to investigate their interactions with biological membranes and solvent environments. nih.gov For instance, simulations can model how this compound might penetrate a lipid bilayer or bind to a receptor. benchchem.com The CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field is a common set of parameters used in such simulations to describe the potential energy of the system. nih.gov

The primary intermolecular interactions involving this compound that can be studied using MD simulations include:

Hydrogen Bonding: The hydroxyl (-OH) group of this compound can act as both a hydrogen bond donor and acceptor. MD simulations can quantify the dynamics of hydrogen bond formation and breaking with solvent molecules (like water) or with specific sites on a biological target. researchgate.net

Van der Waals Interactions: The nonpolar pentyl chain and the phenyl ring contribute significantly to van der Waals forces, which are crucial for the molecule's partitioning into nonpolar environments.

π-π Stacking: The aromatic phenyl ring of this compound can engage in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids in a protein or other aromatic molecules. mdpi.com

The output of an MD simulation provides a trajectory of atomic positions over time. Analysis of this trajectory can yield valuable data on the structural and dynamic properties of the system.

Table 1: Illustrative Data from Molecular Dynamics Simulation Analysis of this compound in a Water Box

| Property | Description | Illustrative Value |

| Radial Distribution Function (g(r)) of water around hydroxyl oxygen | Describes the probability of finding a water molecule at a certain distance from the hydroxyl oxygen of this compound. | Peak at ~2.8 Å, indicating a high probability of finding a water molecule in the first solvation shell. |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the hydroxyl group of this compound and a water molecule. | ~1-5 picoseconds |

| Root Mean Square Deviation (RMSD) of this compound | A measure of the average change in displacement of the atoms of this compound over time, indicating its structural stability. | Low RMSD suggests a stable conformation during the simulation. |

| Solvent Accessible Surface Area (SASA) | The surface area of this compound that is accessible to solvent molecules. | Changes in SASA can indicate conformational changes or binding events. |

This table is illustrative and based on typical results for similar phenolic compounds. Specific values for this compound would require dedicated simulations.

Advanced Computational Methodologies in Chemical Research

Beyond standard MD simulations, a range of advanced computational methodologies can be applied to deepen the understanding of this compound's chemical properties and reactivity. mdpi.comeuropean-mrs.com These methods often provide a higher level of theoretical accuracy or allow for the investigation of phenomena that are inaccessible to classical MD.

Quantum Mechanics (QM) Calculations:

QM methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can provide highly accurate information about the electronic structure of this compound. stanford.edu These calculations are used to determine properties like:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

Vibrational Frequencies: Corresponding to the infrared spectrum of the molecule.

Partial Atomic Charges: The distribution of electron density across the molecule, which is crucial for understanding intermolecular interactions. stanford.edu

Reaction Mechanisms and Transition States: QM calculations can elucidate the pathways of chemical reactions involving this compound, for example, its metabolism or degradation.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) Methods:

For studying this compound within a large system, such as a protein active site, QM/MM methods offer a computationally efficient approach. european-mrs.com In this methodology, the region of primary interest (e.g., this compound and the immediate interacting residues) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally economical MM force field. This allows for an accurate description of the electronic events of a reaction or binding, while still accounting for the influence of the larger environment.

Machine Learning and Artificial Intelligence:

Emerging techniques in machine learning (ML) and artificial intelligence (AI) are being integrated with computational chemistry to accelerate research. mdpi.comnumberanalytics.com For a compound like this compound, ML models could be trained on large datasets of chemical information to:

Predict toxicity and other biological activities. numberanalytics.com

Estimate physical and chemical properties, such as solubility and partition coefficients.

Develop more accurate force fields for MD simulations.

Table 2: Comparison of Advanced Computational Methodologies for this compound Research

| Methodology | Primary Application for this compound | Strengths | Limitations |

| Quantum Mechanics (QM) | Electronic structure, reaction mechanisms, spectroscopic properties. | High accuracy for electronic properties. | Computationally expensive, limited to smaller systems. |

| Hybrid QM/MM | Enzyme-catalyzed reactions, binding to biological targets. | Balances accuracy and computational cost for large systems. | Requires careful definition of QM and MM regions. |

| Machine Learning (ML) | Prediction of properties, development of force fields, high-throughput screening. | Can be very fast once trained, can identify complex patterns in data. numberanalytics.com | Requires large, high-quality datasets for training; predictions may not be easily interpretable. |

| Enhanced Sampling MD | Exploring large conformational changes, calculating free energy of binding. | Can overcome energy barriers and sample a wider range of molecular conformations. | Can be complex to set up and analyze. |

These advanced computational approaches, often used in combination, provide a powerful toolkit for a comprehensive theoretical investigation of this compound, from its fundamental electronic properties to its interactions in complex biological and environmental systems. tu-dortmund.desydney.edu.au

Industrial Applications and Materials Science Innovations

Role as a Chemical Intermediate in Organic Synthesis

o-Pentylphenol, also known as o-amylphenol, is recognized as a key cyclic intermediate in the field of organic synthesis. usitc.govusitc.gov Its production and use are documented in reports on synthetic organic chemicals, where it is classified among intermediate compounds that are foundational for the manufacture of more complex chemical products. usitc.govarchive.orgarchive.orgusitc.govusitc.govarchive.orgusitc.gov As an intermediate, this compound is a building block, which, after synthesis, is not sold directly to end-users but is utilized in subsequent reaction steps to create finished goods such as medicinal chemicals, plastics, and resins. usitc.gov

The reactivity of the phenol (B47542) group allows it to participate in various chemical transformations, making it a versatile precursor. benchchem.com The presence of the pentyl group modifies its solubility and reactivity compared to unsubstituted phenol, allowing for the synthesis of specialized molecules. Reports from regulatory and environmental bodies confirm its application as an isolated intermediate for chemical synthesis, underscoring its role in the broader chemical manufacturing landscape. mst.dk It is also described as a biochemical available for further synthesis processes. hodoodo.com Multi-step reaction sequences in organic chemistry often rely on such short-lived, highly reactive intermediates to develop novel and efficient synthetic strategies. researchgate.net

**6.2. Applications in Polymer and Resin Chemistry

The utility of this compound extends significantly into polymer science, where it is employed in the creation and modification of resins and as a component in advanced polymer formulations.

One of the primary industrial uses of this compound is in the production of phenolic resins. mst.dkgoogle.com Phenolic resins, a class of thermosetting polymers, are known for their excellent heat resistance, dimensional stability, and adhesive properties. usitc.gov The incorporation of alkylphenols like this compound into the polymer matrix modifies the properties of the resulting resin. The pentyl group, being a hydrocarbon chain, enhances the oil-solubility and flexibility of the resin.

The synthesis of these resins typically involves the reaction of a phenol with an aldehyde, most commonly formaldehyde. hodoodo.com When an alkylated phenol such as this compound is used, it becomes chemically bound into the polymer backbone. google.com This modification can improve compatibility with other organic materials, making the resin a valuable component in paints, varnishes, and printing inks. archive.org For example, the related isomer p-tert-amylphenol is used to create oil-soluble phenolic resins like novolaks and resoles. archive.org The modification of phenolic resins with various organic groups is a key strategy to enhance properties like thermal stability and to reduce the consumption of traditional phenol. hodoodo.comepo.org

Beyond its role in the main resin structure, this compound and its isomers serve as important polymer additives. A documented use for this compound is as a vulcanizing agent. mst.dkgoogle.com In the context of rubber and elastomer production, vulcanizing agents are crucial for cross-linking polymer chains, a process that increases the material's strength, durability, and elasticity.

Furthermore, alkylated phenols can function as monomers in polymerization reactions. mst.dk Monomers are the small molecules that link together to form large polymer structures. google.com When used as a monomer, the this compound unit becomes an integral part of the polymer chain, directly influencing the final properties of the material. google.comgoogleapis.com Other alkylphenols, such as p-tert-butylphenol, are known to be used as monomers where they are chemically bound into the polymer matrix. google.com Polymer additives in general are critical for enhancing the performance and stability of plastics, with antioxidants and UV stabilizers being common examples.

**6.3. Development of Specialty Chemicals

The distinct chemical characteristics of this compound make it a valuable component in the formulation of various specialty chemicals, particularly those requiring antimicrobial efficacy.

This compound is utilized as a germicide and is a component in various antimicrobial and biocidal formulations. mst.dkgoogle.com Phenolic compounds, in general, are known for their ability to disrupt the cell membranes of microorganisms, leading to a potent bactericidal effect. Patents for bactericidal and antimicrobial compositions explicitly list 2-pentylphenol (this compound) as an active ingredient.

These formulations are designed for a range of applications, including surface disinfectants. For instance, this compound is included in lists of phenolic biocides alongside other compounds like chlorothymol (B1668835) and p-chloro-meta-xylenol (PCMX). The development of such agents is critical for hygiene and the control of microbial contamination. The related isomer, p-tert-amylphenol, is also widely used as a disinfectant and its sodium and potassium salts are registered as active ingredients in several disinfectant products. archive.org

The applications of this compound extend to other specialized industrial formulations. Its role as a vulcanizing agent places it within the rubber-processing industry. mst.dkgoogle.com Additionally, related alkylphenols are known to be used in formulations for lubricants and fuel additives. google.com While direct evidence for this compound in lubricants is less explicit, the properties of alkylphenols make them suitable for such applications, where they can act as detergents or antioxidants. For example, p-tert-amylphenol has been used as a starting material for additives in lubricating oils.

The following table summarizes the documented industrial applications of this compound.

| Application Area | Specific Use | Reference(s) |

| Chemical Synthesis | Chemical Intermediate | mst.dk, usitc.gov, archive.org, archive.org, usitc.gov, usitc.gov, usitc.gov, archive.org, usitc.gov, hodoodo.com, usitc.gov |

| Polymers and Resins | Phenolic Resin Production | mst.dk, google.com |